7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17490398
Molecular Formula: C12H11F2N3O2
Molecular Weight: 267.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F2N3O2 |
|---|---|
| Molecular Weight | 267.23 g/mol |
| IUPAC Name | 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11F2N3O2/c13-12(14)2-4-16(7-12)8-1-3-17-9(11(18)19)6-15-10(17)5-8/h1,3,5-6H,2,4,7H2,(H,18,19) |
| Standard InChI Key | RWYILTXHCPECEP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(F)F)C2=CC3=NC=C(N3C=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular formula of 7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid is C₁₂H₁₁F₂N₃O₂, with a molecular weight of 267.23 g/mol. Its structure combines an imidazo[1,2-a]pyridine scaffold—a bicyclic system with a five-membered imidazole ring fused to a six-membered pyridine ring—with a 3,3-difluoropyrrolidine group at the 7-position and a carboxylic acid moiety at the 3-position (Figure 1) .
The difluoropyrrolidinyl substituent introduces steric hindrance and electron-withdrawing effects due to the fluorine atoms, which influence both chemical reactivity and biological interactions. The carboxylic acid group enhances solubility in polar solvents and provides a site for further derivatization, such as amide bond formation .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₂N₃O₂ | |
| Molecular Weight | 267.23 g/mol | |
| Core Structure | Imidazo[1,2-a]pyridine | |
| Substituents | 3,3-Difluoropyrrolidinyl, COOH |
Synthesis and Chemical Reactivity
Traditional and Microwave-Assisted Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones, followed by introducing the difluoropyrrolidinyl group through nucleophilic substitution or coupling reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reactant solubility and reaction efficiency.
Physicochemical Properties
Solubility and Stability
The carboxylic acid moiety confers moderate water solubility, while the difluoropyrrolidinyl group enhances lipid solubility, creating a balanced amphiphilic profile. Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, with optimal stability observed at pH 6–8.
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.5–9.0 ppm correspond to aromatic protons on the imidazo[1,2-a]pyridine core. The difluoropyrrolidinyl group shows split peaks near δ 3.5–4.5 ppm due to fluorine coupling.
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¹³C NMR: The carboxylic acid carbon appears at ~170 ppm, while quaternary carbons in the pyrrolidinyl ring resonate near 120 ppm.
Future Research Directions
Expanding Synthetic Methodologies
Future work should explore visible light-driven synthesis to improve regioselectivity and reduce waste . Additionally, enzymatic catalysis could offer greener alternatives for introducing the difluoropyrrolidinyl group.
Targeted Drug Delivery Systems
Conjugating the carboxylic acid moiety to nanoparticles or antibody-drug conjugates may enhance tumor-specific delivery. Preliminary data show a 40% increase in tumor accumulation when linked to polyethylene glycol (PEG)-ylated liposomes.
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